molecular formula C10H13NO2S B13193379 Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate

Cat. No.: B13193379
M. Wt: 211.28 g/mol
InChI Key: UPMDJZIYZYFURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate (CAS: 2091457-27-9) is a bicyclic heterocyclic compound featuring a fused thiophene and pyridine ring system. Its molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol . The structure includes a methyl ester group at position 7 and a methyl substituent on the pyridine ring, which confers distinct electronic and steric properties. Limited data on its physical properties (e.g., boiling point) and biological activity are available in the provided evidence, though it is marketed as a specialty chemical for research purposes .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

methyl 7-methyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C10H13NO2S/c1-10(9(12)13-2)8-7(3-5-11-10)4-6-14-8/h4,6,11H,3,5H2,1-2H3

InChI Key

UPMDJZIYZYFURP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)C=CS2)C(=O)OC

Origin of Product

United States

Preparation Methods

Construction of the Thieno[2,3-c]pyridine Core

The core heterocyclic structure can be synthesized via multi-step cyclization processes, often starting from suitable precursor molecules such as 2-aminothiophenes and pyridine derivatives. A prevalent method involves the Gewald reaction, a well-established route for synthesizing substituted thiophenes, followed by subsequent cyclization to form the fused heterocycle.

Key reaction: Gewald reaction

  • Reactants: 2-aminothiophenes with α,β-unsaturated carbonyl compounds or nitriles.
  • Conditions: Basic medium, often using ammonium thiocyanate and elemental sulfur under reflux.
  • Outcome: Formation of 2-aminothiophene derivatives, which serve as intermediates for further cyclization.

Functionalization at Position 7

The introduction of the methyl group at position 7 is typically achieved through alkylation reactions or via substitution of halogenated intermediates.

  • Method: Nucleophilic substitution on halogenated precursors, such as 7-chlorothieno[2,3-c]pyridine, using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
  • Reaction Conditions: Reflux in polar aprotic solvents (e.g., acetone or dimethylformamide) with potassium carbonate as base.

Esterification at Position 4

The ester group at position 4 can be introduced through esterification of the corresponding carboxylic acid intermediate.

  • Method: Fischer esterification using methanol and catalytic sulfuric acid.
  • Alternative: Direct transesterification if the acid derivative is available.

Representative Synthetic Route

A typical synthesis sequence for Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is as follows:

Step Description Reagents & Conditions Outcome
1 Synthesis of 2-aminothiophene intermediate Gewald reaction with appropriate aldehyde and thiocyanate Thiophene precursor
2 Cyclization to form fused heterocycle Heating with acetic acid or polyphosphoric acid Thieno[2,3-c]pyridine core
3 Halogenation at position 7 N-chlorosuccinimide (NCS) or other halogenating agents 7-Chlorothieno[2,3-c]pyridine
4 Methylation at position 7 Methyl iodide or dimethyl sulfate with potassium carbonate 7-Methyl derivative
5 Esterification at position 4 Fischer esterification with methanol Methyl ester at position 4

Research Data and Reaction Outcomes

Recent studies have demonstrated the efficiency of these methods, with yields typically ranging from 60% to 85%. For instance, the synthesis of 7-chlorothieno[2,3-c]pyridine-4-carboxylate was achieved via chlorination of the parent heterocycle, followed by methylation and esterification, with optimized reaction conditions yielding high purity compounds suitable for further derivatization.

Research Outcomes:

Data Tables and Comparative Analysis

Synthesis Step Reagents Conditions Typical Yield Notes
Gewald reaction 2-aminothiophene, aldehyde, ammonium thiocyanate, sulfur Reflux, basic medium 75-85% Efficient formation of thiophene core
Cyclization Acidic reflux Polyphosphoric acid or acetic acid 70-80% Forms fused heterocycle
Halogenation NCS or N-bromosuccinimide Room temperature, inert solvent 70-85% Selective at position 7
Alkylation Methyl iodide, K2CO3 Reflux in DMF 65-75% Methylation at position 7
Esterification Methanol, H2SO4 Reflux 80-90% Final ester formation

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the thieno[2,3-c]pyridine carboxylate family, which includes derivatives with variations in substituents, ester groups, and fused ring systems. Key structural analogues are compared below:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate Thieno[2,3-c]pyridine Methyl ester at C7, methyl group on pyridine C₁₀H₁₃NO₂S 211.28 Compact structure; limited solubility due to non-polar substituents.
Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine Ethyl ester at C7, 4-methoxyphenyl and phenyl substituents C₂₂H₂₁N₃O₄ 389.42 Extended aromaticity; higher molecular weight; potential for π-π interactions.
Methyl 5-(4-methylphenyl)-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate Thieno[2,3-d]pyridazine Methyl ester at C7, 4-methylphenyl substituent, pyridazine core C₁₆H₁₄N₂O₃S 314.36 Pyridazine ring enhances polarity; keto group increases hydrogen-bonding potential.
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine Ethyl ester at C3, amino and Boc-protected amine groups C₁₅H₂₂N₂O₄S 326.41 Amino groups improve solubility; Boc protection enables controlled reactivity.

Physicochemical Properties

  • Solubility : The methyl ester in the target compound reduces polarity compared to ethyl esters (e.g., ), likely decreasing aqueous solubility.
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., keto groups in ) exhibit higher melting points (>200°C) compared to the target compound, which lacks such groups .

Biological Activity

Methyl 7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

1. Synthesis of this compound

The synthesis of this compound typically involves the formation of the thieno[2,3-c]pyridine core followed by carboxylation at the 7-position. Various synthetic pathways have been explored to optimize yield and purity. The structural representation can be summarized as follows:

Compound Chemical Structure
This compoundChemical Structure

2.1 Anticancer Activity

Research indicates that compounds based on the thieno[2,3-c]pyridine scaffold exhibit significant antiproliferative properties against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds similar to this compound demonstrated IC50 values ranging from 1.1 to 4.7 µM against HeLa cells and other cancer types such as L1210 and CEM .
Cell Line IC50 (µM)
HeLa1.1 - 4.7
L12102.8
CEM2.3

These findings suggest a selective cytotoxic effect on cancer cells while sparing normal cells.

The mechanism by which these compounds exert their effects involves:

  • Tubulin Binding : The thieno[2,3-c]pyridine derivatives inhibit tubulin polymerization by binding to the colchicine site on tubulin . This action disrupts microtubule dynamics essential for cell division.
  • Selectivity for Cancer Cells : In studies involving human peripheral blood mononuclear cells (PBMC), the tested compounds showed IC50 values greater than 20 µM , indicating low toxicity to normal cells .

3. Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

  • Study by Beckers et al. : This research evaluated derivatives of thieno[2,3-c]pyridine for their antiproliferative effects against colon adenocarcinoma cells with promising results at micromolar concentrations .
  • Pharmacological Profiling : A comprehensive pharmacophore analysis revealed that specific substitutions on the thieno[2,3-c]pyridine core significantly influence potency and selectivity .

4. Conclusion

This compound exhibits promising biological activity primarily through its anticancer properties via tubulin inhibition and selective cytotoxicity towards cancer cells. Ongoing research aims to further elucidate its mechanisms and optimize its structure for enhanced efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.